REACTION_CXSMILES
|
[OH-].[K+].NC1[S:5][C:6]2[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:7]=2[N:8]=1.C(O)(=O)C>O>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:6]=1[SH:5] |f:0.1|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
TEMPERATURE
|
Details
|
under heating overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were recovered through filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Br)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |